
2-(3-Carboxyphenyl)-5-methylbenzoic acid
Übersicht
Beschreibung
2-(3-Carboxyphenyl)-5-methylbenzoic acid is an aromatic carboxylic acid with a unique structure that includes both carboxyl and methyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxyphenyl)-5-methylbenzoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the hydrothermal synthesis, which involves heating the reactants in a sealed vessel with water at high temperatures and pressures . This method allows for the formation of crystalline structures and can be optimized by adjusting parameters such as temperature, pressure, and reaction time.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis or other methods such as solvent-based reactions. The choice of method depends on factors like cost, yield, and purity requirements. Optimization of reaction conditions and the use of catalysts can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Carboxyphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of 2-(3-Carboxyphenyl)-5-methylbenzoic acid exhibit significant antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains, showing effective inhibition of growth, which is crucial for developing new antibiotics .
Anti-inflammatory Activity
Research has demonstrated that certain derivatives can act as anti-inflammatory agents. The mechanism involves the inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .
Drug Delivery Systems
The compound has also been explored in drug delivery systems, particularly in formulating nanoparticles that enhance the solubility and bioavailability of poorly soluble drugs. Its carboxylic acid group facilitates interactions with various drug molecules, improving their therapeutic efficacy .
Materials Science Applications
Synthesis of Metal-Organic Frameworks (MOFs)
this compound serves as a ligand in the synthesis of MOFs, which are porous materials with applications in gas storage and separation. The unique structure allows for the formation of stable frameworks capable of adsorbing gases like CO2 and H2, contributing to environmental sustainability efforts .
Polymer Chemistry
In polymer science, this compound is utilized as a monomer to create high-performance polymers with enhanced thermal stability and mechanical properties. These polymers are applicable in coatings and composites used in aerospace and automotive industries .
Analytical Chemistry Applications
Fluorescent Probes
The compound has been investigated for use as a fluorescent probe in analytical chemistry. Its ability to undergo fluorescence quenching makes it suitable for detecting metal ions and other analytes in complex mixtures. This property is particularly useful in environmental monitoring and biomedical diagnostics .
Chromatographic Techniques
In chromatography, derivatives of this compound have been employed as stationary phases for the separation of various organic compounds. The functional groups on the molecule enhance interaction with analytes, leading to improved resolution and sensitivity .
Case Studies
Wirkmechanismus
The mechanism of action of 2-(3-Carboxyphenyl)-5-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other aromatic carboxylic acids such as benzoic acid, salicylic acid, and phthalic acid. These compounds share structural similarities but differ in the position and number of functional groups.
Uniqueness
2-(3-Carboxyphenyl)-5-methylbenzoic acid is unique due to the specific arrangement of its carboxyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other aromatic carboxylic acids may not be suitable .
Eigenschaften
IUPAC Name |
2-(3-carboxyphenyl)-5-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-5-6-12(13(7-9)15(18)19)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVFQDVHGORDQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619472 | |
Record name | 4-Methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
378242-13-8 | |
Record name | 4-Methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.